BenchChemオンラインストアへようこそ!

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Physicochemical profiling Fragment-based drug design In silico ADMET

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine (CAS 1082329-36-9) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and at the 3-position with a primary amine (methanamine). With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol, it presents a compact, bifunctional scaffold containing both a Lewis-basic pyridyl nitrogen and a nucleophilic primary amine, features that render it a versatile intermediate in organic synthesis, a metal-coordinating ligand precursor, and a fragment-sized probe in early-stage drug discovery campaigns.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B15060253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=NO2)CN
InChIInChI=1S/C8H8N4O/c9-5-7-11-8(13-12-7)6-3-1-2-4-10-6/h1-4H,5,9H2
InChIKeyAKZVPWSWCHSOIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine – Heterocyclic Building Block for Medicinal Chemistry and Fragment-Based Discovery


(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine (CAS 1082329-36-9) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted at the 5-position with a pyridin-2-yl group and at the 3-position with a primary amine (methanamine) . With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol, it presents a compact, bifunctional scaffold containing both a Lewis-basic pyridyl nitrogen and a nucleophilic primary amine, features that render it a versatile intermediate in organic synthesis, a metal-coordinating ligand precursor, and a fragment-sized probe in early-stage drug discovery campaigns .

(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine: Why In-Class Substitution Without Quantitative Comparator Data Leads to Selection Risk


Within the 1,2,4-oxadiazole family, seemingly minor structural variations—such as moving the amine from the 3- to the 5-position, changing the pyridine substitution pattern, or altering the linker length between the oxadiazole and the amine—can produce substantial shifts in physicochemical properties, metal-coordination geometry, and biological target engagement profiles [1]. The regioisomeric compound 3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine, for example, positions the amine and pyridyl groups on opposite sides of the heterocycle, fundamentally altering the dipole moment and hydrogen-bonding capacity compared to the 3-amine, 5-pyridyl arrangement of the title compound . Consequently, generic interchange of related oxadiazole-methanamine analogues without quantitative head-to-head data on the target assay or synthetic sequence can lead to unanticipated losses in potency, selectivity, or reaction yield.

Head-to-Head and Class-Level Quantitative Evidence for Differentiating (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine from Its Closest Analogs


Regioisomeric Amine Position (3-yl vs. 5-yl) Modulates Calculated Partition Coefficient (cLogP) and Topological Polar Surface Area (TPSA)

Computational property prediction reveals distinct lipophilicity and polarity profiles between the title compound (3-methanamine) and its 5-methanamine regioisomer . The 3-substituted isomer exhibits a lower cLogP (1.10 vs. 1.35) and a higher TPSA (64.85 vs. 55.57 Ų), indicating superior aqueous solubility potential and reduced membrane permeability relative to the 5-substituted counterpart . These differences are critical for fragment-library design, where balanced hydrophilicity often correlates with improved hit-to-lead developability in biochemical and cell-based assays.

Physicochemical profiling Fragment-based drug design In silico ADMET

Linker-Length Dependence of Amine Reactivity: Methanamine vs. Ethanamine in Acylation Reactions

The target compound possesses a primary amine directly attached to the oxadiazole via a single methylene carbon, whereas the commercially available homologue 2-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine contains an ethylene linker . In standard amide coupling reactions, the shorter linker of the methanamine analogue results in reduced steric hindrance and faster acylation kinetics, as evidenced by typical yields exceeding 90% in N-acylation protocols for similar 1,2,4-oxadiazole-3-methanamine substrates, compared to 70-85% for ethanamine-linked analogues when using HATU/DIPEA in DMF [1]. This kinetic advantage simplifies purification and enhances reproducibility in library synthesis.

Synthetic chemistry Building block reactivity Parallel synthesis

Metabolic Stability Advantage Conferred by 1,2,4-Oxadiazole Core over Ester/Amide Linkers: Class-Level Benchmarking

The 1,2,4-oxadiazole ring is a well-validated bioisostere for ester and amide groups, providing superior hydrolytic and metabolic stability while preserving dipole and hydrogen-bonding characteristics . In human liver microsome stability assays, 1,2,4-oxadiazole-containing probes typically exhibit half-lives (t1/2) greater than 60 min, compared to less than 30 min for matched ester analogs [1]. (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine embodies this advantage through its 1,2,4-oxadiazole connectivity, making it a preferable scaffold for medicinal chemistry programs where ester/amide lability is a liability.

Drug metabolism Pharmacokinetic stability Bioisostere design

Pyridin-2-yl versus Pyridin-3-yl Substitution Differentiates Metal-Chelating Geometry and Biological Activity

The pyridin-2-yl group at the 5-position of the oxadiazole enables bidentate N,N-chelation of transition metals (e.g., Fe²⁺, Cu²⁺, Zn²⁺), whereas the pyridin-3-yl isomer cannot form a comparable chelate ring, leading to weaker monodentate binding [1]. In a study of Co(II) and Ag(I) complexes with a structurally analogous 2-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)aniline ligand, the pyridin-2-yl-containing compound formed discrete octahedral Co(II) and polymeric Ag(I) structures with significant antioxidant activity (DPPH IC₅₀ 52.07 ± 1.22 µM for Ag complex) [2]. The pyridin-2-yl substitution in the title compound therefore unlocks chelation-driven bioactivity and coordination-polymer formation that pyridin-3-yl analogues cannot replicate.

Metal coordination Metalloenzyme inhibition Ligand design

High-Confidence Application Scenarios for (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine Based on Quantitative Evidence


Fragment-Based Lead Discovery for Kinase or Metalloenzyme Targets

The compact size (MW 176.18), balanced cLogP (1.10), and metal-chelating capability of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine make it a high-quality fragment for screening against kinases, deacetylases, or oxidoreductases [1]. Its primary amine enables rapid conversion to amide libraries for hit expansion, with class-level metabolic stability advantages over ester-containing fragments .

Synthesis of N-Acylated Bioactive Amides and Urea Derivatives

The superior acylation kinetics of the methanamine linker (≥90% yield benchmark) enable efficient preparation of N-acyl-1,2,4-oxadiazole libraries, which are privileged scaffolds in anti-inflammatory, antimicrobial, and anticancer agent development [1]. Procurement for high-throughput parallel synthesis benefits from the combination of high purity (≥97% commercially) and robust amide-bond-forming reactivity .

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor Development

The bidentate N,N-coordination motif provided by the pyridin-2-yl and oxadiazole N4 atoms supports the design of discrete metal complexes and 1D coordination polymers, as demonstrated by the Ag(I) polymer structure reported for a close structural analogue [1]. The title compound can serve as a tunable ligand precursor for the synthesis of bioactive metal-organic assemblies, including antioxidant or catalytic materials .

Metabolically Stable Bioisostere Design in Early Drug Discovery

Projects requiring ester or amide replacement for improved pharmacokinetic stability can adopt the 1,2,4-oxadiazole core embodied in this compound. Class-level evidence indicates >2-fold improvement in human liver microsome half-life relative to ester linkages, positioning (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine as a go-to building block for introducing metabolic robustness without significant molecular weight penalty [1].

Quote Request

Request a Quote for (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.